(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate
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Overview
Description
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfanium ion linked to a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. Its complex structure makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl and diphenyl groups are synthesized separately and then combined with the sulfanium ion and pyrene-1-sulfonate group through a series of chemical reactions. These reactions often require specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, resulting in a variety of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is studied for its unique electronic and structural properties. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development and delivery. Its ability to interact with biological molecules makes it a candidate for targeted therapies and diagnostic tools.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfanium ion can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrene-1-sulfonate group may contribute to the compound’s ability to intercalate into DNA or other nucleic acids, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate: Known for its unique combination of structural elements.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with tert-butyl and sulfonate groups, used in different applications.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: Compounds with similar structural motifs, used in medicinal chemistry.
Uniqueness
This compound stands out due to its combination of a sulfanium ion with a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. This unique structure imparts specific electronic and reactivity properties, making it valuable for a wide range of scientific and industrial applications.
Properties
CAS No. |
923262-17-3 |
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Molecular Formula |
C38H32O3S2 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;pyrene-1-sulfonate |
InChI |
InChI=1S/C22H23S.C16H10O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h4-17H,1-3H3;1-9H,(H,17,18,19)/q+1;/p-1 |
InChI Key |
JYDUADMZYBVVKA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
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